1,8-Dihydroxy-4,5-dinitroanthraquinone

Catalog No.
S519283
CAS No.
81-55-0
M.F
C14H6N2O8
M. Wt
330.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Dihydroxy-4,5-dinitroanthraquinone

CAS Number

81-55-0

Product Name

1,8-Dihydroxy-4,5-dinitroanthraquinone

IUPAC Name

1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione

Molecular Formula

C14H6N2O8

Molecular Weight

330.21 g/mol

InChI

InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H

InChI Key

GJCHQJDEYFYWER-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O

solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)

Synonyms

1,8-dinitro-4,5-dihydroxyanthraquinone

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O

The exact mass of the compound 1,8-Dihydroxy-4,5-dinitroanthraquinone is 330.0124 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81256. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Chemistry

    Researchers investigate the synthesis and reactivity of 1,8-DH4,5-DNOA due to its unique structure with anthraquinone core and nitro and hydroxyl functional groups. This exploration furthers the understanding of organic chemistry principles (PubChem: ).

  • Material Science

    The properties of 1,8-DH4,5-DNOA, such as its thermal stability and potential semiconducting behavior, are of interest for material science research. Scientists are exploring its possible applications in areas like organic electronics (ScienceDirect).

  • Biology and Medicine

    Some studies have investigated the biological effects of 1,8-DH4,5-DNOA. However, due to its potential toxicity, more research is needed to understand its safety profile before any potential medical applications can be explored (Fumitake et al., 2002).

1,8-Dihydroxy-4,5-dinitroanthraquinone is an organic compound with the molecular formula C14H6N2O8C_{14}H_{6}N_{2}O_{8} and a molecular weight of approximately 330.206 g/mol. It is classified as an anthraquinone derivative, characterized by two hydroxyl (-OH) groups and two nitro (-NO₂) groups attached to the anthraquinone backbone. This compound is known for its distinct brownish-gold solid appearance and exhibits various chemical properties that make it significant in both industrial and biological contexts .

Due to its functional groups:

  • Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, altering the compound's reactivity and biological activity.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters, which may enhance its solubility and modify its properties for various applications.
  • Oxidation: The hydroxyl groups can undergo oxidation to form quinones, which are often more reactive and can participate in further chemical transformations .

Recent studies have highlighted the antibacterial properties of 1,8-dihydroxy-4,5-dinitroanthraquinone. It has shown effectiveness against antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration values of 31.25 µg/mL and 62.5 µg/mL, respectively . The compound acts as a potential inhibitor of the enzyme prolyl-tRNA synthetase (PPAT), which is crucial for bacterial protein synthesis. Its structure allows it to interact favorably with the nucleotide-binding site of PPAT, suggesting that modifications to its functional groups could enhance its antibacterial efficacy .

The synthesis of 1,8-dihydroxy-4,5-dinitroanthraquinone can be achieved through various methods:

  • Nitration of Anthraquinone: Starting from anthraquinone, nitration reactions using concentrated nitric acid yield the dinitro derivatives.
  • Hydroxylation: Subsequent treatment with reducing agents or hydroxylating agents introduces hydroxyl groups at the 1 and 8 positions.
  • Metathesis Reactions: Recent studies have also explored metathesis reactions involving barium salts of this compound to enhance its thermal stability and solubility for specific applications .

1,8-Dihydroxy-4,5-dinitroanthraquinone has several applications:

  • Antibacterial Agents: Due to its effectiveness against resistant bacterial strains, it holds potential as a pharmaceutical agent.
  • Dyes and Pigments: Its vibrant color makes it suitable for use in dyes and pigments in various industries.
  • Chemical Intermediates: The compound serves as a precursor for synthesizing other organic compounds with desired properties in medicinal chemistry .

Interaction studies have demonstrated that 1,8-dihydroxy-4,5-dinitroanthraquinone can form stable complexes with various biomolecules. Molecular docking simulations indicate that its functional groups engage in hydrogen bonding and hydrophobic interactions with target proteins like PPAT. These interactions are critical for its biological activity and suggest avenues for further optimization in drug design .

Several compounds share structural similarities with 1,8-dihydroxy-4,5-dinitroanthraquinone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,8-DihydroxyanthraquinoneHydroxyl groups onlyHigher affinity for certain bacterial enzymes
1,8-DinitroanthraquinoneNitro groups onlyLess effective against Gram-positive bacteria
4,5-Dihydroxy-1,8-dinitroanthraquinoneHydroxyl and nitro groupsSimilar antibacterial activity but different binding affinity
Chrysazin (4,5-Dinitrochrysazin)Contains nitro groupsUsed primarily as a dye rather than a pharmaceutical agent

Molecular Formula and Weight Analysis

1,8-Dihydroxy-4,5-dinitroanthraquinone represents a substituted anthraquinone derivative with the molecular formula C₁₄H₆N₂O₈ [1] [2] [3]. The compound possesses a molecular weight of 330.21 g/mol, as consistently reported across multiple analytical sources [1] [2] [4] [5]. The Chemical Abstracts Service registry number for this compound is 81-55-0 [1] [2] [3] [6], which serves as its unique chemical identifier.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione [2] [7]. The structural representation through the Simplified Molecular Input Line Entry System shows the arrangement: C1=CC(=C2C(=C1N+[O-])C(=O)C3=C(C=CC(=C3C2=O)O)N+[O-])O [2] [7]. The International Chemical Identifier Key is GJCHQJDEYFYWER-UHFFFAOYSA-N [1] [2] [3] [7], providing a standardized hash representation of the molecular structure.

PropertyValue
Molecular FormulaC₁₄H₆N₂O₈
Molecular Weight (g/mol)330.21
CAS Registry Number81-55-0
IUPAC Name1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione
InChI KeyGJCHQJDEYFYWER-UHFFFAOYSA-N
SMILESC1=CC(=C2C(=C1N+[O-])C(=O)C3=C(C=CC(=C3C2=O)O)N+[O-])O

Crystallographic Characteristics and Solid-State Behavior

The crystallographic properties of 1,8-Dihydroxy-4,5-dinitroanthraquinone demonstrate the compound's solid-state organization and structural integrity. Research indicates that the anthraquinone framework maintains planarity in the crystalline state, consistent with related dihydroxyanthraquinone derivatives [8]. Studies on similar 1,8-dihydroxyanthraquinone compounds reveal that the molecular structure exhibits an essentially planar geometry with root mean square deviations typically below 0.030 Å for the aromatic framework [8] [9].

The compound exhibits solid-state characteristics typical of substituted anthraquinones, appearing as a brown to brownish-gold solid [5]. The crystalline nature is evidenced by well-defined melting point behavior, although decomposition occurs simultaneously at the melting temperature [2] [5] [10]. The solid-state stability is enhanced by intramolecular hydrogen bonding between the hydroxyl groups and the adjacent quinone carbonyl oxygens, a characteristic feature observed in related dihydroxyanthraquinone structures [8].

Crystallographic data for related 1,8-dihydroxyanthraquinone derivatives indicate space group assignments such as P₄₁2₁2, with unit cell parameters typically featuring dimensions around a = b = 5.744 Å and c = 31.393 Å [9]. The molecular packing in the crystal lattice is influenced by π-π stacking interactions between the anthraquinone planes and hydrogen bonding networks involving the hydroxyl substituents [8].

Spectroscopic Profiles (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance)

The spectroscopic characterization of 1,8-Dihydroxy-4,5-dinitroanthraquinone reveals distinctive features consistent with its structural framework. Ultraviolet-visible spectroscopy demonstrates absorption patterns characteristic of anthraquinone derivatives, exhibiting π→π* electronic transitions in the wavelength range of 220-350 nanometers and n→π* transitions at longer wavelengths approaching 400 nanometers [11]. The presence of electron-withdrawing nitro groups and electron-donating hydroxyl groups creates a complex electronic system that influences the absorption characteristics.

Infrared spectroscopy provides diagnostic information about the functional groups present in the molecule. The hydroxyl groups exhibit broad absorption bands typically observed in the 3200-3600 cm⁻¹ region [12]. The quinone carbonyl groups demonstrate characteristic stretching vibrations in the 1650-1680 cm⁻¹ range. The nitro groups contribute asymmetric and symmetric stretching vibrations around 1520 and 1350 cm⁻¹, respectively, which are diagnostic for the presence of these electron-withdrawing substituents [12].

Nuclear magnetic resonance spectroscopy reveals the aromatic nature of the compound. Proton nuclear magnetic resonance spectroscopy shows aromatic proton signals in the downfield region between 7-9 parts per million [13] [14]. The limited number of aromatic protons reflects the highly substituted nature of the anthraquinone framework. Carbon-13 nuclear magnetic resonance spectroscopy exhibits signals for the quinone carbonyl carbons and aromatic carbons in the typical range of 110-200 parts per million [14].

Mass spectrometry confirms the molecular structure with the molecular ion peak appearing at mass-to-charge ratio 330, corresponding to the molecular weight [13] [14]. The fragmentation pattern provides additional structural confirmation through characteristic loss patterns associated with nitro and hydroxyl groups.

TechniqueKey FeaturesTypical Range/Value
UV-Vis Spectroscopyπ→π* transitions in 220-350 nm range, n→π* near 400 nm220-400 nm
IR Spectroscopy - O-H stretchBroad absorption for hydroxyl groups~3200-3600 cm⁻¹
IR Spectroscopy - C=O stretchCharacteristic quinone carbonyl stretches~1650-1680 cm⁻¹
IR Spectroscopy - NO₂ stretchAsymmetric and symmetric NO₂ stretches~1520, 1350 cm⁻¹
¹H NMRAromatic protons in downfield region7-9 ppm
¹³C NMRCarbonyl carbons, aromatic carbons110-200 ppm
Mass SpectrometryMolecular ion peak at m/z 330330 m/z (100%)

Thermodynamic Parameters: Melting/Decomposition Points

The thermodynamic behavior of 1,8-Dihydroxy-4,5-dinitroanthraquinone is characterized by its thermal stability limits and phase transition properties. The compound exhibits a melting point of 225°C, which occurs simultaneously with decomposition, as indicated by the notation "225°C (decomposition)" in analytical literature [2] [5] [7] [10] [15]. This thermal behavior is typical of nitrated aromatic compounds, where the thermal energy required for melting approaches the activation energy for chemical decomposition.

The decomposition process has been studied through differential scanning calorimetry and thermogravimetric analysis for related compounds. Research on similar dinitroanthraquinone derivatives indicates that thermal decomposition typically involves the loss of nitrogen oxides from the nitro groups, followed by further degradation of the organic framework [16]. The self-accelerating decomposition temperature and critical temperature of thermal explosion have been determined for related barium salts of similar compounds, with values around 555.0 K and 570.2 K respectively [16].

Estimated thermodynamic properties include a boiling point of approximately 467.67°C, though this is a theoretical calculation as the compound decomposes before reaching this temperature [5] [15]. The estimated density is 1.4944 g/cm³, and the refractive index is estimated at 1.5910 [5] [15]. The predicted acid dissociation constant (pKa) value is 3.45±0.20, indicating the acidic nature of the hydroxyl groups when influenced by the electron-withdrawing nitro substituents [5].

Storage recommendations specify maintaining the compound at -20°C to ensure stability and prevent decomposition [4] [5]. The compound demonstrates stability under normal conditions but shows incompatibility with strong oxidizing agents [5].

PropertyValueReference/Method
Melting Point (°C)225 (with decomposition)Literature
Decomposition Temperature (°C)225Literature
Boiling Point (°C) - Estimated467.67Rough estimate
Density (g/cm³) - Estimated1.4944Rough estimate
Refractive Index - Estimated1.5910Estimate
pKa - Predicted3.45±0.20Predicted
Storage Temperature (°C)-20Storage condition

The compound's physical characteristics include its appearance as a solid with a brown to brownish-gold coloration [5]. Solubility studies indicate very limited solubility in dichloromethane (requiring heating and sonication), slight solubility in dimethyl sulfoxide, and essential insolubility in water [5]. Commercial preparations typically achieve purities of 96-98% as determined by high-performance liquid chromatography [4] [14]. The logarithmic partition coefficient (LogP) value of 3.75 indicates significant lipophilicity [1].

PropertyDescription
Physical FormSolid
ColorBrown to brownish-gold
Solubility in DichloromethaneVery slightly (heated, sonicated)
Solubility in DMSOSlightly
Solubility in WaterInsoluble
StabilityStable, incompatible with strong oxidizing agents
Purity (Commercial)96-98% (HPLC)
LogP3.75

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

1,8-dihydroxy-4,5-dinitroanthraquinone is a brownish gold solid. (NTP, 1992)

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

330.01241515 g/mol

Monoisotopic Mass

330.01241515 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HEO6302D6D

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 31 of 74 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 74 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

81-55-0

Wikipedia

4,5-dinitrochrysazin

General Manufacturing Information

9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro-: INACTIVE

Dates

Last modified: 08-15-2023
1: Chu JJ, Lee RC, Ang MJ, Wang WL, Lim HA, Wee JL, Joy J, Hill J, Brian Chia CS. Antiviral activities of 15 dengue NS2B-NS3 protease inhibitors using a human cell-based viral quantification assay. Antiviral Res. 2015 Jun;118:68-74. doi: 10.1016/j.antiviral.2015.03.010. Epub 2015 Mar 27. PubMed PMID: 25823617.

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